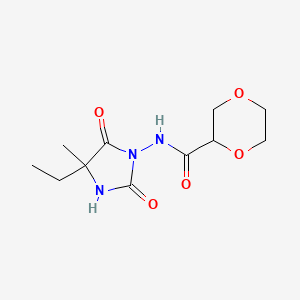![molecular formula C19H25N3O5 B6972556 N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide](/img/structure/B6972556.png)
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide is a synthetic organic compound. It belongs to the class of imidazolidinones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Attachment of the phenoxy group: This step involves the reaction of the imidazolidinone intermediate with a phenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Introduction of the propanamide moiety: This can be done through amidation reactions, where the amine group of the imidazolidinone reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2, or PCC (pyridinium chlorochromate).
Reducing agents: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where imidazolidinone derivatives have shown efficacy.
Industry: As an intermediate in the production of agrochemicals, polymers, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.
Receptor modulation: By acting as an agonist or antagonist at receptor sites.
DNA/RNA interaction: By intercalating into nucleic acids or inhibiting their synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]acetamide
- N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]butanamide
Uniqueness
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide is unique due to its specific structural features, such as the presence of the imidazolidinone ring and the phenoxypropanamide moiety. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-5-19(4)17(25)22(18(26)20-19)21-16(24)13(3)27-15-10-8-14(9-11-15)7-6-12(2)23/h8-11,13H,5-7H2,1-4H3,(H,20,26)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKQOBWXKMIGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)NC(=O)C(C)OC2=CC=C(C=C2)CCC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]sulfonylpyrrole-2-carboxamide](/img/structure/B6972475.png)
![4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpiperidine](/img/structure/B6972480.png)
![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-6-phenylpyridazine-4-carboxamide](/img/structure/B6972491.png)
![(2S)-2-[(2-cyclopropylphenyl)methylamino]-N,3-dimethylbutanamide](/img/structure/B6972495.png)
![N-[1-(4-chlorophenyl)-2-methoxyethyl]methanesulfonamide](/img/structure/B6972500.png)



![N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B6972540.png)
![(2S)-2-[(4-ethoxy-3-fluorophenyl)methylamino]-N,4-dimethylpentanamide](/img/structure/B6972546.png)
![N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B6972552.png)
![N-(cyclohexylcarbamoyl)-2-[(5S)-2,2,5-trimethylmorpholin-4-yl]acetamide](/img/structure/B6972568.png)
![tert-butyl N-[2-[(2-ethyl-1,2,4-triazol-3-yl)methylamino]-2-naphthalen-2-ylethyl]carbamate](/img/structure/B6972576.png)
![4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide](/img/structure/B6972581.png)
